molecular formula C14H9ClO4 B11999037 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid CAS No. 54961-06-7

2-(5-Chloro-2-hydroxybenzoyl)benzoic acid

Cat. No.: B11999037
CAS No.: 54961-06-7
M. Wt: 276.67 g/mol
InChI Key: QJZKSSHNNWOENF-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-hydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C14H9ClO4 It is a derivative of benzoic acid, characterized by the presence of a chloro and hydroxy group on the benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Formation of 2-(5-chloro-2-oxobenzoyl)benzoic acid.

    Reduction: Formation of 2-(5-chloro-2-hydroxybenzyl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-2-hydroxybenzoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. For instance, the hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxybenzoic acid
  • 2-(5-Chloro-2-oxobenzoyl)benzoic acid
  • 2-(5-Chloro-2-hydroxybenzyl)benzoic acid

Uniqueness

2-(5-Chloro-2-hydroxybenzoyl)benzoic acid is unique due to the specific arrangement of functional groups on its benzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which can be leveraged in research and industrial processes.

Properties

IUPAC Name

2-(5-chloro-2-hydroxybenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZKSSHNNWOENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54961-06-7
Record name 2-(5-CHLORO-2-HYDROXYBENZOYL)BENZOIC ACID
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